(4-chlorophenyl)[4-(4-fluorophenyl)-1H-pyrrol-3-yl]methanone
Description
(4-chlorophenyl)[4-(4-fluorophenyl)-1H-pyrrol-3-yl]methanone is an organic compound that features a pyrrole ring substituted with both chlorophenyl and fluorophenyl groups
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(4-fluorophenyl)-1H-pyrrol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFNO/c18-13-5-1-12(2-6-13)17(21)16-10-20-9-15(16)11-3-7-14(19)8-4-11/h1-10,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLCAGNBHJYMJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC=C2C(=O)C3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)[4-(4-fluorophenyl)-1H-pyrrol-3-yl]methanone typically involves the reaction of 4-chlorobenzaldehyde with 4-fluoroaniline in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and oxidation to form the desired pyrrole derivative. Common reagents used in this synthesis include acetic acid, sodium acetate, and hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(4-chlorophenyl)[4-(4-fluorophenyl)-1H-pyrrol-3-yl]methanone undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reactions often utilize reagents like sodium iodide in acetone or silver nitrate in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula :
- Molecular Weight : 299.73 g/mol
- IUPAC Name : (4-chlorophenyl)[4-(4-fluorophenyl)-1H-pyrrol-3-yl]methanone
- CAS Number : 478031-44-6
The compound features a pyrrole ring substituted with both chlorophenyl and fluorophenyl groups, which contribute to its unique chemical reactivity and biological activity.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit promising anticancer properties. For example, studies have shown that derivatives of pyrrole can inhibit cell proliferation in various cancer cell lines. The compound's potential as an anticancer agent is supported by:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 8.0 |
| HeLa (Cervical) | 5.0 |
These findings suggest that this compound could be a lead compound for developing new anticancer therapies .
Antimicrobial Properties
The compound may also possess antimicrobial properties, making it a candidate for treating infections caused by resistant strains of bacteria. Similar pyrrole derivatives have demonstrated minimum inhibitory concentrations (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli, indicating potential for further exploration in antimicrobial applications .
Central Nervous System Disorders
There is growing interest in the use of pyrrole-based compounds for treating central nervous system disorders, including Alzheimer's disease and other forms of dementia. The structural characteristics of this compound may contribute to neuroprotective effects, warranting further investigation into its mechanisms of action .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, potentially preventing oxidative stress-related diseases.
- Enzyme Inhibition : Some studies suggest that this compound may inhibit specific enzymes linked to metabolic syndromes, such as 11β-hydroxysteroid dehydrogenase type 1, which is involved in glucose metabolism and obesity management .
Case Studies and Research Findings
Several studies have documented the efficacy of pyrrole derivatives:
- Anticancer Studies : In vitro studies demonstrated that related compounds significantly reduced cell viability in several cancer types, indicating their potential utility in oncology.
- Antimicrobial Testing : Research on related structures showed effective inhibition against common bacterial strains, suggesting a pathway for developing new antibiotics.
- Neuroprotective Effects : Preclinical studies have indicated that certain pyrrole derivatives can cross the blood-brain barrier and exhibit neuroprotective effects, making them candidates for CNS disorder treatments.
Mechanism of Action
The mechanism of action of (4-chlorophenyl)[4-(4-fluorophenyl)-1H-pyrrol-3-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
(4-chlorophenyl)(4-hydroxyphenyl)methanone: This compound has a similar structure but with a hydroxyl group instead of a fluorophenyl group.
4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol: Another structurally related compound with a piperidine ring.
Uniqueness
(4-chlorophenyl)[4-(4-fluorophenyl)-1H-pyrrol-3-yl]methanone is unique due to the presence of both chlorophenyl and fluorophenyl groups attached to the pyrrole ring. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
The compound (4-chlorophenyl)[4-(4-fluorophenyl)-1H-pyrrol-3-yl]methanone , with the CAS number 478031-44-6 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
- Molecular Formula : C17H11ClFNO
- Molecular Weight : 299.73 g/mol
- Structure : The compound features a pyrrole ring substituted with chlorophenyl and fluorophenyl groups, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells. For instance, it has been tested against various cell lines, demonstrating significant cytotoxic effects.
- Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. Preliminary results suggest it may be effective against certain strains of bacteria and fungi.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses include:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : Evidence suggests it could activate apoptotic pathways, leading to programmed cell death in malignant cells.
- Antimicrobial Action : The presence of halogenated phenyl groups may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes.
Anticancer Studies
A notable study assessed the efficacy of this compound on human cancer cell lines:
- Cell Lines Tested : HCT116 (colon cancer), MCF-7 (breast cancer)
- Results : The compound exhibited IC50 values of 2.5 µg/mL for HCT116 and 3.0 µg/mL for MCF-7, indicating potent anticancer properties compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
In another investigation, the compound was screened against Gram-positive and Gram-negative bacteria:
- Tested Strains : Staphylococcus aureus, Escherichia coli
- Findings : It showed significant antibacterial activity with minimum inhibitory concentrations (MIC) lower than that of commonly used antibiotics .
Data Table of Biological Activities
Q & A
How can the crystal structure of (4-chlorophenyl)[4-(4-fluorophenyl)-1H-pyrrol-3-yl]methanone be determined experimentally?
Answer:
The crystal structure can be resolved using single-crystal X-ray diffraction (SC-XRD) . Key steps include:
- Growing high-quality crystals via slow evaporation in solvents like ethanol or DCM.
- Data collection at low temperatures (e.g., 100 K) to minimize thermal motion.
- Solving the structure using direct methods (e.g., SHELXS) and refining with SHELXL. Parameters such as unit cell dimensions (e.g., monoclinic system with space group P2₁/c), bond angles, and torsion angles are analyzed .
What synthetic strategies are effective for preparing this compound?
Answer:
A multi-step synthesis is typically employed:
Core formation : Condensation of 4-(4-fluorophenyl)-1H-pyrrole-3-carbaldehyde with a 4-chlorophenyl Grignard reagent.
Cyclization : Acid-catalyzed cyclization to stabilize the pyrrole ring.
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization.
Reagents like Pd catalysts for cross-coupling (e.g., Suzuki-Miyaura) may be used for halogenated intermediates .
How can researchers investigate its interactions with biological targets?
Answer (Advanced):
Use biophysical and computational methods:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (association/dissociation rates) to purified proteins.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS).
- Molecular Docking : Simulate binding modes using software like AutoDock Vina, guided by crystal structure data .
How are structure-activity relationship (SAR) studies designed for analogs of this compound?
Answer (Advanced):
- Structural modifications : Vary substituents on the chlorophenyl or fluorophenyl groups.
- Activity assays : Test modified compounds in in vitro models (e.g., enzyme inhibition, cell viability).
- Data correlation : Use statistical tools (e.g., CoMFA, CoMSIA) to link structural features (e.g., electron-withdrawing groups) to biological outcomes. Example analogs in demonstrate how pyrimidine vs. pyridine rings alter activity .
How to resolve contradictions in reported biological activity data?
Answer (Advanced):
- Purity validation : Use HPLC (>95% purity) and elemental analysis to rule out impurities.
- Assay standardization : Compare protocols (e.g., cell lines, incubation times).
- Orthogonal assays : Confirm activity via multiple methods (e.g., fluorescence polarization + SPR). Discrepancies in pyrazolone derivatives’ antibacterial activity ( vs. other studies) may stem from assay conditions .
What spectroscopic techniques are critical for characterizing this compound?
Answer (Basic):
- NMR : <sup>1</sup>H/<sup>13</sup>C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm).
- Mass spectrometry (HR-MS) : Validate molecular weight (e.g., [M+H]<sup>+</sup> at m/z 341.05).
- IR spectroscopy : Identify carbonyl stretches (~1650–1700 cm<sup>-1</sup>) .
How to assess its physicochemical stability under varying conditions?
Answer (Advanced):
- Solubility : Use shake-flask method in buffers (pH 1–10) with HPLC quantification.
- Thermal stability : Analyze via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor degradation .
What computational methods predict its reactivity or metabolic pathways?
Answer (Advanced):
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
